(3-氯苯基)(哌啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

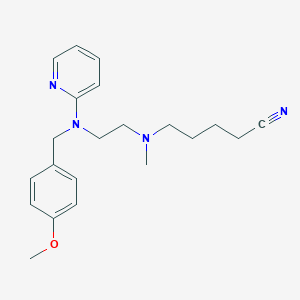

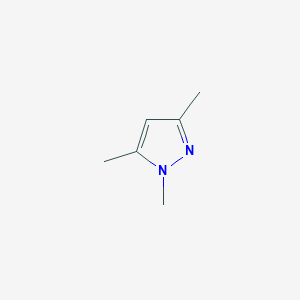

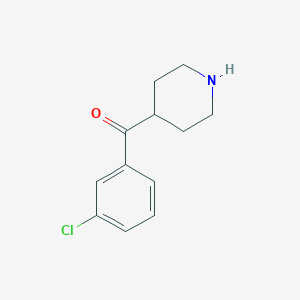

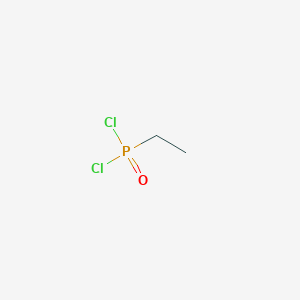

(3-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound with a specific molecular structure involving a piperidin-4-yl group and a 3-chlorophenyl group bonded through a methanone linkage. It represents a class of compounds that have been explored for various chemical and physical properties, as well as their interactions and reactivity.

Synthesis Analysis

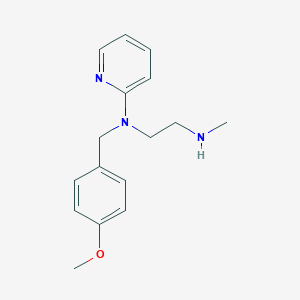

The synthesis of similar compounds, like the piperidin-4-yl methanone derivatives, often involves multi-step chemical reactions starting from readily available materials. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through a process involving amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties. X-ray crystallography and spectroscopic techniques like 1H NMR are commonly used for this purpose. For instance, the crystal structure of a related adduct revealed specific dihedral angles between the benzene ring and piperidine rings, showcasing the complex interactions within these molecules (B. Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving (3-Chlorophenyl)(piperidin-4-yl)methanone derivatives can be diverse, leading to a variety of products with different functional groups and molecular structures. The reactivity of such compounds often depends on the presence of functional groups, with transformations including nucleophilic substitutions and additions being common.

Physical Properties Analysis

The physical properties, such as thermal stability, are important for determining the conditions under which these compounds can be used. Thermogravimetric analysis (TGA) provides insights into the thermal stability and decomposition patterns of these compounds. For example, a related compound showed stability in a specific temperature range, highlighting the importance of understanding these properties for practical applications (C. S. Karthik et al., 2021).

科学研究应用

合成和结构研究

- 化合物(3-氯苯基)(哌啶-4-基)甲酮及其衍生物参与了各种合成和结构研究。例如,郑瑞(2010年)讨论了一个与之密切相关的化合物的合成,即(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,强调其从易得材料中合成的合理产率和简单合成 (Zheng Rui, 2010)。同样,B. Revathi等人(2015年)专注于与(3-氯苯基)(哌啶-4-基)甲酮相关的加合物的晶体结构,提供了有关其分子几何和分子间相互作用的见解 (B. Revathi et al., 2015)。

抗癌和抗结核潜力

- S. Mallikarjuna等人(2014年)合成了(3-氯苯基)(哌啶-4-基)甲酮的衍生物,并评估了它们的体外抗癌和抗结核活性。其中一些化合物对癌细胞系和结核分枝杆菌表现出显著活性 (S. Mallikarjuna et al., 2014)。

抗菌和抗真菌活性

- L. Mallesha等人(2014年)探索了2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的抗菌潜力,其中一些化合物对病原细菌和真菌菌株表现出良好活性 (L. Mallesha et al., 2014)。

神经保护活性

- 钟洋等人(2020年)研究了一系列与(3-氯苯基)(哌啶-4-基)甲酮相关的芳基氧乙胺衍生物,用于它们的神经保护效应。这些化合物显示出对大鼠嗜铬细胞瘤细胞中谷氨酸诱导的细胞死亡的潜在保护效应 (Y. Zhong et al., 2020)。

治疗应用和分子相互作用研究

- 沈杰等人(2002年)分析了(3-氯苯基)(哌啶-4-基)甲酮的一个衍生物与CB1大麻素受体的分子相互作用,为其潜在的治疗应用提供了见解 (J. Shim et al., 2002)。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes1.

未来方向

The future directions for the use of “(3-Chlorophenyl)(piperidin-4-yl)methanone” are not explicitly mentioned in the available resources. However, given its unique biochemical properties and the fact that it serves as a precursor to the piperidine ring, it could potentially be used in the synthesis of various alkaloid natural products and drug candidates2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

(3-chlorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXKXFYBCXERX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394607 |

Source

|

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(piperidin-4-yl)methanone | |

CAS RN |

887354-02-1 |

Source

|

| Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)